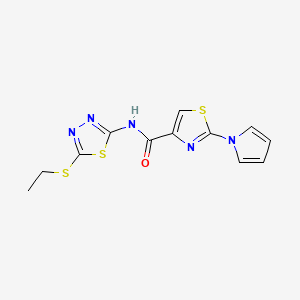
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile” is a chemical compound with the CAS Number: 277749-57-2 . It has a molecular weight of 231.73 . The IUPAC name for this compound is 4-chloro-2,6-bis(methylsulfanyl)-5-pyrimidinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClN3S2/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
- DFT-NMR Spectra : Researchers use density functional theory (DFT) to predict nuclear magnetic resonance (NMR) spectra for various organic compounds. This compound’s spectra can aid in structural elucidation .
- Functional Group Transformations : The compound’s reactivity allows for regioselective substitutions. For example, nucleophilic attack on pyrimidines can lead to C-4 substituted products .
Computational Chemistry and Quantum Chemical Methods
Regioselective Synthesis and Nucleophilic Substitution
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and leading to inhibition of signal transduction.
Biochemical Pathways
The inhibition of EGFR by 4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile affects multiple downstream pathways, including the PI3K/Akt pathway, the Ras/Raf/MAPK pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can disrupt these pathways and inhibit tumor growth.
Result of Action
The inhibition of EGFR by 4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile leads to decreased cell proliferation and increased apoptosis in cancer cells . This can result in the shrinkage of tumors and a decrease in cancer progression.
properties
IUPAC Name |
4-chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S2/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEHROIIODXBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)SC)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

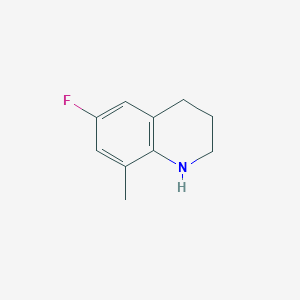
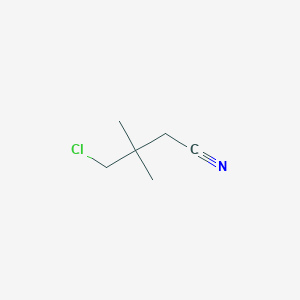


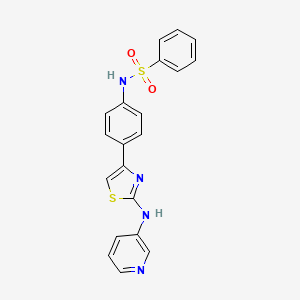
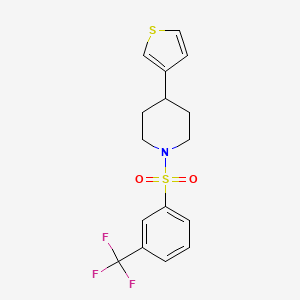
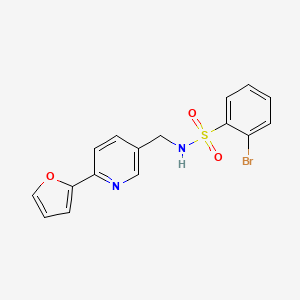
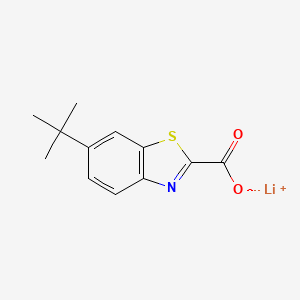
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)

![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)

